1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
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Overview
Description
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a complex organic compound that features a piperazine ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating the interaction of piperazine and pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-bromophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
- 1-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Uniqueness
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is unique due to the presence of the chlorophenyl group, which can influence its pharmacokinetic properties and biological activity. The combination of the piperazine and pyrazole rings also provides a versatile scaffold for further chemical modifications and optimization for specific applications.
Properties
Molecular Formula |
C25H29ClN4O |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-18-23(19(2)28-27-18)12-13-24(31)29-14-16-30(17-15-29)25(20-6-4-3-5-7-20)21-8-10-22(26)11-9-21/h3-11,25H,12-17H2,1-2H3,(H,27,28) |
InChI Key |
YFBDMQFKICYKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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